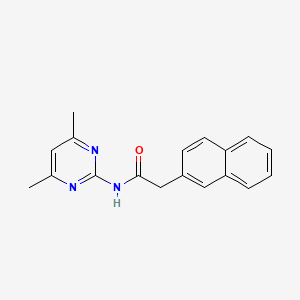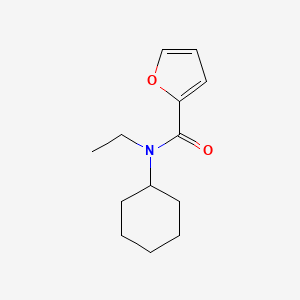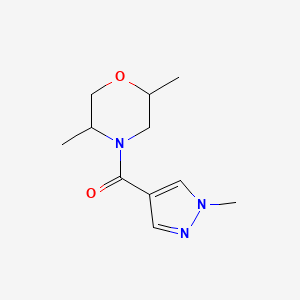![molecular formula C15H22N2O2 B7510626 [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone, also known as DMMDA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic substance that has been widely studied for its potential use in scientific research. DMMDA is known to have psychoactive effects and has been used as a research chemical in the field of neuroscience.
作用机制
The exact mechanism of action of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, meaning that it activates these receptors in the brain. This activation can lead to changes in neurotransmitter release and neuronal activity, which can result in the psychoactive effects of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone.
Biochemical and Physiological Effects
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to changes in mood, perception, and behavior. [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has also been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is its potential use as a research chemical to study the mechanisms of action of other psychoactive substances. It has also been used to study the effects of serotonin and dopamine on the brain. However, one limitation of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone is its psychoactive effects, which can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for research involving [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone. One area of research could focus on the development of new psychoactive substances based on the structure of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone. Another area of research could focus on the potential therapeutic applications of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanisms of action of [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone and its effects on the brain and body.
合成方法
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 3-(dimethylamino)phenylmagnesium bromide with 2,5-dimethylmorpholine-4-carboxaldehyde, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 3-(dimethylamino)phenylacetonitrile with 2,5-dimethylmorpholine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride.
科学研究应用
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects and has been used as a research chemical to study the mechanisms of action of other psychoactive substances. [3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone has also been used to study the effects of serotonin and dopamine on the brain.
属性
IUPAC Name |
[3-(dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-10-19-12(2)9-17(11)15(18)13-6-5-7-14(8-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLSTSATXRLVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)


![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)



![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)